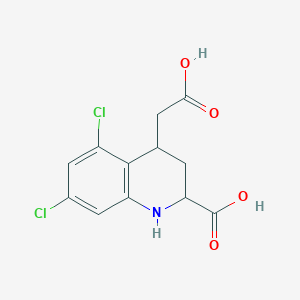

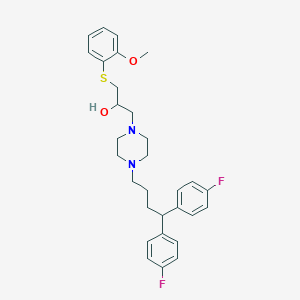

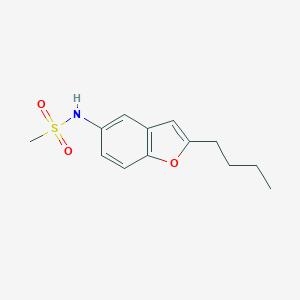

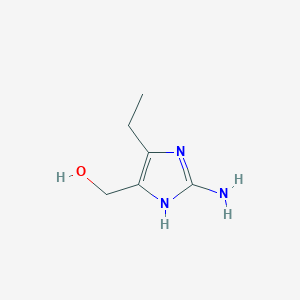

![molecular formula C₁₀H₁₃NO₄S₂ B141201 2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate CAS No. 2038-15-5](/img/structure/B141201.png)

2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis of Dimethyl Sulfomycinamate

The synthesis of dimethyl sulfomycinamate involves a complex 13-step process that results in an 8% overall yield. This compound is an oxazole-thiazole-pyridine product that is derived from the methanolysis of the thiopeptide antibiotic sulfomycin I. The key step in the synthesis is the Bohlmann-Rahtz heteroannulation, which involves the reaction of 1-(oxazol-4-yl)enamines with methyl 4-(trimethylsilyl)-2-oxobut-3-ynoate .

Reactivity of 2-Amino-1,3,4-Thiadiazoles

The methylation reactions of 2-amino-5-benzoyl-1,3,4-thiadiazoles are influenced by the choice of alkylating agents. These agents include methyl iodide, dimethyl sulfate-potassium carbonate, diazomethane, and dimethyl-sulfate-sodium methoxide. The methylation occurs at the ring nitrogen in position 3 and the exocyclic nitrogen atom, which is relevant to the understanding of the chemical behavior of related compounds such as 2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate .

Iodine-Dimethyl Sulfoxide Promoted Synthesis

A novel method for synthesizing tetracyclic thiazolo[3',2':2,3]pyrido[4,5-d]pyrido[1,2-a]pyrimidin-5-ones is described, which is promoted by iodine-dimethyl sulfoxide (I2-DMSO). This method involves Pictet-Spengler cyclization and Thorpe-Ziegler isomerization. The synthesis begins with 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one and proceeds through the intermediate potassium N-phenyl-N'-cyano-imido-thiocarbonate. This method is noted for its mild reaction conditions, operational simplicity, and higher yields, which could be advantageous when synthesizing related structures like 2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate .

The papers provided do not directly discuss 2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate, but they do provide insights into the synthesis and reactivity of structurally related compounds. These insights can be used to infer potential synthetic routes, reactivity patterns, and properties of 2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate.

Applications De Recherche Scientifique

Fluorescence Imaging in Biological Research

A fluorescent probe based on the conjugation of 2,3-dimethylbenzo[d]thiazol-3-ium iodide has been developed for the detection of sulfur dioxide derivatives in biological systems. This probe, referred to as DBT, exhibits highly selective colorimetric and ratiometric fluorescence response to HSO3−, making it suitable for fluorescence imaging of exogenous and intrinsically generated intracellular sulfur dioxide derivatives in living cells. Its application has been demonstrated in exploring the biological roles played by sulfur dioxide derivatives, with a particular focus on its ability to target mitochondria within cells (Tang et al., 2017).

Synthesis of Ionic Liquids

Research has also been conducted on the synthesis of low-cost ionic liquids incorporating methyl- and ethyl-sulfate anions, showcasing an efficient, halide-free methodology. This involves the reaction of 1-alkylimidazoles with dimethyl sulfate, leading to the production of ionic liquids that are stable, water-soluble, inherently chloride-free, and display a broad electrochemical window. Such ionic liquids have potential applications in various chemical processes, including as alternatives in metathesis reactions to prepare other ionic liquids (Holbrey et al., 2002).

Methylation Reactions

In the field of organic chemistry, the methylation of coordinated heterocyclic thioamide ligand with dimethyl sulfate has been studied, revealing insights into the reaction mechanisms and product formation. This research illustrates the utility of dimethyl sulfate in facilitating complex methylation reactions, expanding the toolkit available for synthetic chemists in creating novel compounds (Ranskii & Panasyuk, 2002).

Catalysis and Green Chemistry

Furthermore, the application of 2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate extends into catalysis and green chemistry, where it has been employed in the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This demonstrates its role in promoting efficient and environmentally friendly chemical reactions, highlighting the potential for its use in sustainable industrial processes (Khaligh, 2014).

Propriétés

IUPAC Name |

2,3-dimethyl-1,3-benzothiazol-3-ium;methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.CH4O4S/c1-7-10(2)8-5-3-4-6-9(8)11-7;1-5-6(2,3)4/h3-6H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGPSJRZYHPVKB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2S1)C.COS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942541 |

Source

|

| Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate | |

CAS RN |

2038-15-5 |

Source

|

| Record name | NSC408412 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

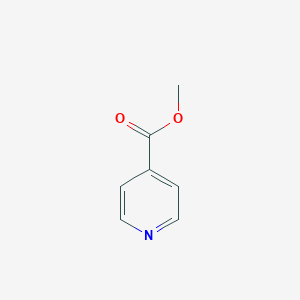

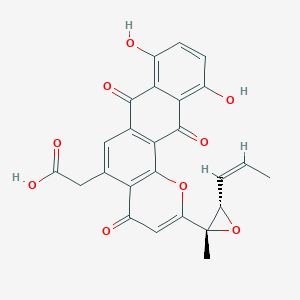

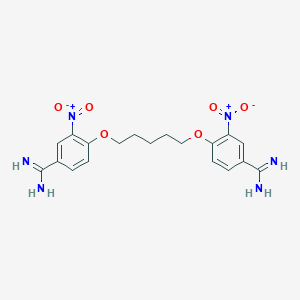

![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)